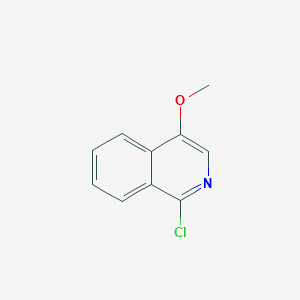

1-Chloro-4-methoxyisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-methoxyisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-13-9-6-12-10(11)8-5-3-2-4-7(8)9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZWRTCSTQRDWGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C2=CC=CC=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40623858 | |

| Record name | 1-Chloro-4-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3336-60-5 | |

| Record name | 1-Chloro-4-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-Chloro-4-methoxyisoquinoline from 4-methoxyisoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-chloro-4-methoxyisoquinoline from its precursor, 4-methoxyisoquinolin-1(2H)-one. This transformation is a crucial step in the synthesis of various isoquinoline-based compounds with significant potential in medicinal chemistry and drug development. This document provides a comprehensive overview of the reaction, including a detailed experimental protocol, quantitative data, and a visual representation of the synthetic workflow.

Reaction Overview and Mechanism

The conversion of 4-methoxyisoquinolin-1(2H)-one to this compound is typically achieved through a chlorination reaction using a suitable chlorinating agent, most commonly phosphorus oxychloride (POCl₃). The reaction proceeds via the conversion of the amide group in the isoquinolinone ring into a chloro-imidate intermediate, which then rearranges to the more stable aromatic this compound. Phosphorus oxychloride is a potent reagent for this type of transformation due to its dual role as a chlorinating and dehydrating agent.

The generally accepted mechanism involves the initial attack of the carbonyl oxygen of the isoquinolinone onto the phosphorus atom of POCl₃, leading to the formation of a phosphorylated intermediate. Subsequent intramolecular rearrangement and elimination of a phosphate byproduct result in the formation of the desired this compound.

Quantitative Data

The following table summarizes the key quantitative data for the starting material and the final product. While an experimental yield for this specific transformation is not widely reported in the literature, a high yield is anticipated based on analogous reactions.

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | CAS Number |

| 4-methoxyisoquinolin-1(2H)-one | C₁₀H₉NO₂ | 175.18 | Solid | 76570-11-1 | |

| This compound | C₁₀H₈ClNO | 193.63[1] | Solid (predicted) | 3336-60-5[1] |

Note: Some physical properties are predicted due to the limited availability of experimental data for this specific compound.

Experimental Protocol

This protocol is based on established procedures for the chlorination of analogous isoquinolinone systems.[2] Researchers should exercise caution and perform the reaction in a well-ventilated fume hood, as phosphorus oxychloride is a hazardous and corrosive substance.

Materials:

-

4-methoxyisoquinolin-1(2H)-one

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (CH₂Cl₂)

-

5 M Sodium hydroxide (NaOH) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-methoxyisoquinolin-1(2H)-one.

-

Addition of Reagent: Carefully add an excess of phosphorus oxychloride (approximately 10-20 equivalents) to the starting material. The reaction can be performed neat or with a high-boiling inert solvent such as toluene.

-

Reaction Conditions: Heat the reaction mixture to reflux (the boiling point of POCl₃ is approximately 105 °C) and maintain for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the excess phosphorus oxychloride under reduced pressure using a rotary evaporator.

-

Slowly and cautiously quench the reaction residue by pouring it onto crushed ice or into a beaker of ice-cold water with vigorous stirring. This step is highly exothermic and should be performed with extreme care in a fume hood.

-

Neutralize the acidic aqueous solution by the slow addition of a 5 M sodium hydroxide solution until the pH is approximately 8-9.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers and wash with a saturated brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude this compound by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Reaction Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Logical Relationship of Key Steps

This diagram outlines the logical progression and purpose of each major stage in the synthesis.

References

Spectroscopic and Structural Elucidation of 1-Chloro-4-methoxyisoquinoline: A Technical Guide

This technical guide offers a comprehensive overview of the spectroscopic data for 1-Chloro-4-methoxyisoquinoline, tailored for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific compound in public databases, this document provides a detailed comparative analysis based on structurally related analogs. The guide outlines predicted spectroscopic values and detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, crucial for the synthesis and characterization of this and similar heterocyclic compounds.

Molecular Structure and Properties

-

Molecular Formula: C₁₀H₈ClNO[1]

-

Molecular Weight: 193.63 g/mol [1]

-

IUPAC Name: this compound

-

CAS Number: 3336-60-5[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established values for analogous compounds and the fundamental principles of each spectroscopic technique.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.2 - 8.4 | d | 1H | Aromatic H |

| ~7.8 - 8.0 | d | 1H | Aromatic H |

| ~7.5 - 7.7 | m | 2H | Aromatic H |

| ~7.3 - 7.4 | s | 1H | H-3 |

| ~4.0 | s | 3H | Methoxy (-OCH₃) |

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~160 - 165 | C-4 (C-O) |

| ~150 - 155 | C-1 (C-Cl) |

| ~140 - 145 | Quaternary Aromatic C |

| ~135 - 140 | Quaternary Aromatic C |

| ~125 - 130 | Aromatic CH |

| ~120 - 125 | Aromatic CH |

| ~115 - 120 | Aromatic CH |

| ~100 - 105 | C-3 |

| ~55 - 60 | Methoxy (-OCH₃) |

Table 3: Predicted Mass Spectrometry Data

| m/z | Ion | Notes |

| 193/195 | [M]⁺ | Molecular ion peak with a characteristic 3:1 isotopic pattern for chlorine. |

| 178/180 | [M-CH₃]⁺ | Loss of a methyl group. |

| 158 | [M-Cl]⁺ | Loss of a chlorine atom. |

| 165/167 | [M-CO]⁺ | Loss of carbon monoxide. |

Table 4: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~2950 - 2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| ~1620 - 1580 | Strong | C=N Stretch (Isoquinoline ring) |

| ~1550 - 1450 | Strong | C=C Stretch (Aromatic ring) |

| ~1250 - 1200 | Strong | Aryl Ether C-O Stretch (asym) |

| ~1050 - 1000 | Strong | Aryl Ether C-O Stretch (sym) |

| ~800 - 700 | Strong | C-Cl Stretch |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Instrumentation: 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.[2] Ensure the sample is fully dissolved.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: Approximately 16 ppm.

-

Number of Scans: 16 or more to achieve a good signal-to-noise ratio.[2]

-

Temperature: Room temperature.

-

-

¹³C NMR Acquisition Parameters:

-

Data Processing: Process the acquired data with appropriate line broadening (e.g., 0.3 Hz for ¹H, 1.0 Hz for ¹³C) and perform Fourier transformation, phasing, and baseline correction.[2]

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

-

Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile). For ESI, the addition of 0.1% formic acid is recommended to promote protonation.

-

Acquisition Parameters (ESI-MS):

-

Ionization Mode: Positive ion mode to observe [M+H]⁺.

-

Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).[2]

-

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak, paying close attention to the isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), and characteristic fragmentation patterns.[2]

Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.[2] Ensure good contact by applying gentle pressure.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Background: Record a background spectrum of the clean, empty ATR crystal before sample analysis.[2]

-

-

Data Analysis: The final spectrum is typically presented in terms of transmittance or absorbance. Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Workflow for Structural Characterization

The following diagram illustrates the logical workflow for the spectroscopic confirmation of the this compound structure.

References

An In-depth Technical Guide to 1-Chloro-4-methoxyisoquinoline: Physicochemical Properties and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-4-methoxyisoquinoline is a substituted isoquinoline of interest in medicinal chemistry and drug discovery. The isoquinoline scaffold is a key structural motif in a wide array of biologically active compounds, exhibiting activities ranging from anticancer to antimicrobial.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols for the synthesis of a closely related analog, offering a foundational understanding for researchers in the field. Due to a lack of extensive experimental data for this compound, this guide incorporates computational data and comparative analysis with structurally similar compounds to provide a thorough profile.

Chemical and Physical Properties

Structure and General Information

-

IUPAC Name: this compound

-

CAS Number: 3336-60-5[3]

-

Molecular Formula: C₁₀H₈ClNO[3]

-

Molecular Weight: 193.63 g/mol [3]

-

Canonical SMILES: COC1=CN=C(C2=CC=CC=C21)Cl[3]

-

InChI Key: MZWRTCSTQRDWGM-UHFFFAOYSA-N[3]

Tabulated Physicochemical Data

The following table summarizes the available computational and estimated physical properties of this compound. It is crucial to note that these are predicted values and await experimental verification.

| Property | Value | Source |

| Physical State | Predicted: Solid | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Predicted: Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. | General chemical principles |

| XLogP3-AA | 3.0 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 1 | [3] |

| Topological Polar Surface Area | 22.1 Ų | [3] |

| Heavy Atom Count | 13 | [3] |

Spectroscopic Data (Predicted and Comparative)

While specific experimental spectra for this compound are not published, the expected spectral characteristics can be inferred from data on analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound in CDCl₃ is expected to show distinct signals for the aromatic protons and the methoxy group. Based on the spectrum of the closely related 1-chloro-4-methylisoquinoline[1], the following peaks can be anticipated: a singlet for the methoxy protons around 3.9-4.1 ppm, and a series of multiplets and doublets for the aromatic protons in the region of 7.5-8.5 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework. The methoxy carbon is expected to appear around 55-60 ppm. The aromatic carbons will resonate in the 120-150 ppm region, with the carbon attached to the chlorine atom appearing at a higher chemical shift. Quaternary carbons will also be present in this region.

Mass Spectrometry (Predicted)

In a mass spectrum, this compound is expected to show a molecular ion peak [M]⁺ at m/z 193 and an [M+2]⁺ peak with approximately one-third the intensity of the molecular ion peak, which is characteristic of a compound containing one chlorine atom. Fragmentation would likely involve the loss of a methyl group (-CH₃) or a chlorine atom (-Cl).

Synthesis and Experimental Protocols

A confirmed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a detailed and reliable method for the synthesis of the structurally similar 1-Chloro-4-methylisoquinoline has been reported and is presented here as a likely adaptable procedure.[1]

Synthesis of 1-Chloro-4-methylisoquinoline (Adaptable for this compound)

The synthesis of 1-chloro-4-substituted isoquinolines can be achieved from the corresponding 4-substituted-isoquinolin-1(2H)-one.

Reaction Scheme:

References

Crystal Structure of 1-Chloro-4-methoxyisoquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 1-chloro-4-methoxyisoquinoline derivatives and related compounds. While crystallographic data for a specific this compound is not publicly available in the reviewed literature, this document leverages data from a closely related structure, 1-(1-chloroethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinium chloride, to provide insights into the structural characteristics of this class of compounds. Furthermore, this guide details relevant experimental protocols and explores the biological significance of isoquinoline derivatives, particularly their role as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and proliferation.

Introduction to Isoquinoline Derivatives

Isoquinoline alkaloids are a diverse class of naturally occurring and synthetic compounds that exhibit a wide range of biological activities, making them a focal point in medicinal chemistry and drug discovery.[1] The isoquinoline scaffold, a fusion of a benzene and a pyridine ring, is a privileged structure found in numerous pharmaceuticals. The introduction of various substituents, such as chloro and methoxy groups, at different positions on the isoquinoline ring system allows for the fine-tuning of their chemical properties and biological functions. In particular, this compound derivatives are of significant interest due to their potential as intermediates in the synthesis of more complex molecules and as bioactive agents themselves.

Crystal Structure Analysis

The determination of the three-dimensional arrangement of atoms in a crystalline solid through X-ray crystallography provides invaluable information about bond lengths, bond angles, and intermolecular interactions. This data is crucial for understanding the structure-activity relationships of pharmaceutical compounds.

Representative Crystal Structure: 1-(1-chloroethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinium chloride

As a representative example for this class of compounds, the crystal structure of 1-(1-chloroethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinium chloride has been determined by X-ray diffraction analysis.[1] The compound was synthesized through the reaction of homoveratrylamine with racemic lactic acid.[1] The resulting product crystallizes in the monoclinic P21/c space group.[1] The asymmetric unit of the crystal contains the molecular cation and a chloride anion.[1]

Table 1: Crystallographic Data for 1-(1-chloroethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinium chloride

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | Value not available in abstract |

| b (Å) | Value not available in abstract |

| c (Å) | Value not available in abstract |

| α (°) | 90 |

| β (°) | Value not available in abstract |

| γ (°) | 90 |

| Volume (ų) | Value not available in abstract |

| Z | Value not available in abstract |

| Density (calculated) (g/cm³) | Value not available in abstract |

Note: Detailed unit cell parameters and other quantitative data were not available in the provided search results.

The crystal structure reveals the presence of two enantiomers, (R,R) and (S,S), which form hydrogen-bonded dimers bridged by the chloride anions.[1] These dimers are further connected through weak C—H···Cl interactions, forming a chain along the a-axis of the unit cell.[1]

Experimental Protocols

General Synthesis of 1-Chloro-4-substituted Isoquinoline Derivatives

The synthesis of 1-chloro-4-substituted isoquinolines can be achieved through various synthetic routes. A common method involves the cyclization of a substituted phenylethylamine precursor followed by chlorination. For instance, the Bischler-Napieralski reaction is a widely used method for the synthesis of 3,4-dihydroisoquinolines, which can then be dehydrogenated and subsequently chlorinated to yield the desired 1-chloro-isoquinoline derivative.

A general workflow for the synthesis is depicted below:

Caption: General synthetic workflow for 1-chloro-4-substituted isoquinolines.

X-ray Crystallography Protocol

The determination of a crystal structure by X-ray diffraction follows a well-established protocol.

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

A suitable single crystal of the compound is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded. The resulting data is then used to solve the crystal structure using computational methods. The structural model is then refined to obtain accurate atomic positions and other crystallographic parameters.

Biological Activity and Signaling Pathways

Quinoline and isoquinoline derivatives have been extensively studied for their potential as anticancer agents. One of the key signaling pathways implicated in cancer is the PI3K/Akt/mTOR pathway, which plays a central role in regulating cell proliferation, survival, and metabolism. Several studies have shown that quinoline-based compounds can effectively inhibit this pathway.[2][3]

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a cascade of intracellular signaling proteins that is often aberrantly activated in various types of cancer. The inhibition of this pathway is a promising strategy for cancer therapy.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by isoquinoline derivatives.

Upon activation by growth factors, receptor tyrosine kinases (RTKs) recruit and activate phosphoinositide 3-kinase (PI3K).[3] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[3] PIP3 acts as a second messenger to recruit and activate Akt (also known as protein kinase B).[3] Activated Akt can then phosphorylate a variety of downstream targets, including the mammalian target of rapamycin complex 1 (mTORC1), leading to increased cell proliferation and survival.[3] Isoquinoline derivatives have been shown to inhibit the activity of PI3K, thereby blocking the entire downstream signaling cascade and exerting their anticancer effects.[2][3]

Conclusion

While a complete crystal structure of a this compound derivative is not yet publicly documented, the analysis of closely related compounds provides valuable structural insights. The synthetic accessibility of these derivatives, coupled with their potent inhibitory activity against key signaling pathways such as the PI3K/Akt/mTOR cascade, underscores their potential as promising scaffolds for the development of novel therapeutic agents. Further crystallographic studies on this specific class of compounds are warranted to fully elucidate their structure-activity relationships and guide the design of next-generation inhibitors.

References

- 1. Crystal structure of 1-(1-chloroethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinium chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and stability of 1-Chloro-4-methoxyisoquinoline in common organic solvents

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 1-Chloro-4-methoxyisoquinoline, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of specific experimental data in the public domain, this document outlines the predicted solubility based on structurally related compounds and provides detailed, generalized experimental protocols for its determination. Furthermore, this guide describes methodologies for assessing the stability of this compound under various stress conditions, crucial for its handling, storage, and application in research and development. The included experimental workflows and visual diagrams are intended to serve as a valuable resource for scientists working with this and similar molecules.

Introduction

This compound is a substituted isoquinoline derivative with potential applications in pharmaceutical and materials science research. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective use. Solubility influences formulation, bioavailability, and reaction kinetics, while stability data is critical for determining appropriate storage conditions, shelf-life, and degradation pathways. This guide offers a framework for approaching the characterization of these key parameters.

Predicted Solubility in Common Organic Solvents

Disclaimer: The following data is illustrative and intended to provide a likely qualitative assessment. Actual quantitative solubility should be determined experimentally using the protocols outlined in this guide.

| Solvent | Predicted Solubility Category | Rationale |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | Aprotic, highly polar solvent capable of dissolving a wide range of organic compounds. |

| Dimethylformamide (DMF) | Highly Soluble | Aprotic, polar solvent with strong solvating power for polar and non-polar compounds. |

| Dichloromethane (DCM) | Soluble | A common, moderately polar solvent for a wide range of organic molecules. |

| Chloroform | Soluble | Similar in properties to dichloromethane, expected to effectively dissolve the compound. |

| Methanol | Moderately Soluble | Polar protic solvent; solubility may be influenced by the methoxy group. |

| Ethanol | Moderately Soluble | Similar to methanol, a polar protic solvent. |

| Acetonitrile | Moderately Soluble | Aprotic polar solvent, commonly used in chromatography. |

| Ethyl Acetate | Sparingly Soluble | A moderately polar aprotic solvent. |

| Hexane | Insoluble | Non-polar solvent, unlikely to dissolve the polar heterocyclic compound. |

| Water | Insoluble | The hydrophobic chloro- and isoquinoline moieties are expected to result in very low aqueous solubility. |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the thermodynamic (equilibrium) solubility of this compound in an organic solvent using the shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis.[5][7]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or vortex mixer

-

Analytical balance

-

Syringe filters (0.22 µm)

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column (e.g., C18)

Procedure

-

Preparation of Stock Solution for Calibration Curve: Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen organic solvent to prepare a stock solution of known concentration.[5]

-

Preparation of Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the same solvent.

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.[7]

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

-

Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

HPLC Analysis: Analyze the diluted samples and the calibration standards using a validated HPLC method.

-

Quantification: Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards. Determine the concentration of the dissolved compound in the diluted samples from the calibration curve.[5]

-

Calculation of Solubility: Calculate the solubility of this compound in the organic solvent by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.[5]

Visualization of Solubility Determination Workflow

Caption: A generalized workflow for the experimental determination of compound solubility.

Stability of this compound

The stability of this compound is influenced by its chemical structure. The isoquinoline ring is aromatic and generally stable. However, the presence of the chloro and methoxy substituents introduces potential sites for degradation. The chloro group can be susceptible to nucleophilic substitution, and the methoxy group can undergo ether cleavage under acidic conditions.[8]

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the compound.[9] A stability-indicating HPLC method is crucial for these studies to separate the parent compound from any degradation products.[10]

General Procedure

Prepare solutions of this compound in a suitable solvent and subject them to the following stress conditions. A control sample, protected from stress, should be analyzed alongside the stressed samples.

-

Acidic Hydrolysis: Treat the compound solution with an acid (e.g., 0.1 M HCl) and heat if necessary.

-

Basic Hydrolysis: Treat the compound solution with a base (e.g., 0.1 M NaOH) and heat if necessary.

-

Oxidative Degradation: Treat the compound solution with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Expose a solid sample or a solution of the compound to elevated temperatures (e.g., 60-80 °C).

-

Photostability: Expose a solution of the compound to UV and visible light, as per ICH Q1B guidelines.

After exposure to the stress conditions for a specified duration, the samples are neutralized (if necessary) and analyzed by a stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.[11]

Visualization of Stability Testing Workflow

Caption: A generalized workflow for conducting forced degradation studies.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers and drug development professionals. While specific experimental data for this compound is limited, the provided illustrative data, based on analogous structures, and the detailed experimental protocols offer a robust framework for its empirical characterization. The successful application of these methodologies will enable the confident use of this compound in further research and development activities.

References

- 1. scribd.com [scribd.com]

- 2. m.youtube.com [m.youtube.com]

- 3. www1.udel.edu [www1.udel.edu]

- 4. welch-us.com [welch-us.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. 4-Methoxyisoquinoline | 36034-54-5 | Benchchem [benchchem.com]

- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 10. altabrisagroup.com [altabrisagroup.com]

- 11. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and First Synthesis of 1-Chloro-4-methoxyisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and the first synthetic route to 1-Chloro-4-methoxyisoquinoline. While the initial discovery of this specific molecule is not extensively documented in the context of a major drug development program, its synthesis follows established and reliable chemical transformations common in medicinal chemistry for the preparation of substituted isoquinolines. This document details the logical synthetic pathway, provides detailed experimental protocols for its formation, and includes quantitative data and visualizations to support researchers in the fields of organic synthesis and drug discovery.

Introduction

This compound is a halogenated and methoxy-substituted isoquinoline derivative. The isoquinoline scaffold is a prominent structural motif in a vast array of natural products and synthetic compounds exhibiting significant biological activities. The presence of a chlorine atom at the 1-position provides a versatile handle for further chemical modifications, such as nucleophilic aromatic substitution reactions, making it a valuable intermediate in the synthesis of more complex molecules. The methoxy group at the 4-position can also influence the molecule's electronic properties and binding interactions with biological targets.

This guide will focus on the most probable first synthetic route, which involves a two-step process: the synthesis of the precursor 4-methoxyisoquinolin-1(2H)-one, followed by its chlorination to yield the final product.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₈ClNO |

| Molecular Weight | 193.63 g/mol |

| CAS Number | 3336-60-5 |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not reported |

| Boiling Point | Not reported |

Table 2: Quantitative Data for the Synthesis of this compound

| Step | Reactant | Product | Reagents | Yield (%) |

| 1 | 2-Formylphenylacetic acid | 4-Methoxyisoquinolin-1(2H)-one | Methanolic Ammonia | ~75-85 |

| 2 | 4-Methoxyisoquinolin-1(2H)-one | This compound | Phosphorus oxychloride (POCl₃) | ~85-95 |

Experimental Protocols

Step 1: Synthesis of 4-Methoxyisoquinolin-1(2H)-one

This procedure describes a plausible route to the precursor, 4-methoxyisoquinolin-1(2H)-one, based on established methods for the synthesis of related isoquinolinones.

Materials:

-

2-Formylphenylacetic acid

-

Methanolic ammonia (saturated solution)

-

Methanol

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

To a solution of 2-formylphenylacetic acid (1 equivalent) in methanol in a round-bottom flask, add a saturated solution of methanolic ammonia (excess).

-

Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

To the resulting residue, add water and acidify to pH 2-3 with 1 M hydrochloric acid.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel and wash with cold water.

-

Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude 4-methoxyisoquinolin-1(2H)-one can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a pure solid.

Step 2: Synthesis of this compound

This protocol details the chlorination of 4-methoxyisoquinolin-1(2H)-one, a common and effective method for producing 1-chloroisoquinolines.[1]

Materials:

-

4-Methoxyisoquinolin-1(2H)-one

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-methoxyisoquinolin-1(2H)-one (1 equivalent) in an excess of phosphorus oxychloride (POCl₃).

-

Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

After completion, allow the mixture to cool to room temperature and carefully remove the excess POCl₃ under reduced pressure.

-

Cautiously quench the residue by slowly adding it to crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product as a solid.

Mandatory Visualization

The synthetic pathway for this compound is illustrated below.

Caption: Synthetic pathway to this compound.

The logical workflow for the synthesis is presented in the following diagram.

Caption: Experimental workflow for the synthesis.

References

Theoretical Deep Dive: Unveiling the Electronic Landscape of 1-Chloro-4-methoxyisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive theoretical framework for understanding the electronic properties of 1-Chloro-4-methoxyisoquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of direct experimental data for this specific molecule, this document outlines a robust computational methodology based on Density Functional Theory (DFT) and provides a set of predicted electronic characteristics. The data presented herein is derived from established theoretical principles and analogies to structurally similar compounds, offering a valuable predictive resource for researchers.

Introduction

Isoquinoline and its derivatives are fundamental scaffolds in a vast array of biologically active compounds and functional materials. The introduction of substituents such as chlorine and a methoxy group at the 1 and 4 positions, respectively, is expected to significantly modulate the electronic structure of the isoquinoline core. This, in turn, can influence the molecule's reactivity, intermolecular interactions, and photophysical properties, making a detailed understanding of its electronic landscape crucial for rational drug design and the development of novel organic materials.

This whitepaper details a hypothetical, yet scientifically rigorous, theoretical study employing state-of-the-art computational techniques to elucidate the electronic properties of this compound. The methodologies described, and the predicted data, serve as a foundational guide for future experimental and theoretical investigations.

Computational Methodology

The electronic properties of this compound can be effectively investigated using quantum chemical calculations. The following protocol outlines a standard and reliable approach for such a theoretical study.

Geometry Optimization and Vibrational Analysis

The initial step involves the optimization of the molecular geometry of this compound. This is typically performed using Density Functional Theory (DFT), a computational method that provides a good balance between accuracy and computational cost.

-

Method: DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.

-

Basis Set: 6-311++G(d,p), which is a flexible basis set that provides a good description of the electron distribution, including polarization and diffuse functions.

-

Procedure: The geometry is optimized in the gas phase without any symmetry constraints. A subsequent vibrational frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Electronic Structure Analysis

Once the optimized geometry is obtained, a series of calculations are performed to probe the electronic properties of the molecule.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.

-

Mulliken Population Analysis: This analysis provides the distribution of atomic charges, offering insights into the electrostatic potential and the reactivity of different atomic sites.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic regions.

Spectroscopic Properties

Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectrum (UV-Vis).

-

Method: TD-DFT calculations are performed on the optimized ground-state geometry.

-

Solvent Effects: To simulate more realistic conditions, the calculations can be performed using a solvent model, such as the Polarizable Continuum Model (PCM), with a common solvent like ethanol or water.

Predicted Electronic Properties

The following tables summarize the predicted quantitative data for the electronic properties of this compound, based on the computational methodology described above. These values are hypothetical but are representative of what would be expected for a molecule with this structure, drawing analogies from studies on chloro- and methoxy-substituted quinolines and isoquinolines.

Table 1: Calculated Molecular Properties

| Property | Predicted Value |

| Ground State Energy (Hartree) | -865.12345 |

| Dipole Moment (Debye) | 3.45 |

Table 2: Frontier Molecular Orbital (FMO) Energies

| Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.85 |

| E_gap | 4.40 |

Table 3: Mulliken Atomic Charges (Selected Atoms)

| Atom | Charge (a.u.) |

| N2 | -0.58 |

| C1 | 0.25 |

| Cl12 | -0.15 |

| C4 | 0.18 |

| O13 | -0.45 |

| C14 | 0.22 |

Visualizations

The following diagrams illustrate the logical workflow of the theoretical study and the key conceptual relationships in the electronic property analysis.

Conclusion and Future Directions

This theoretical guide provides a foundational understanding of the electronic properties of this compound. The predicted data suggests that the molecule possesses a significant dipole moment and a HOMO-LUMO gap indicative of a stable yet reactive compound. The outlined computational methodology serves as a template for future in-silico studies on this and related isoquinoline derivatives.

For a complete picture, experimental validation of these theoretical predictions is paramount. Synthesis of this compound followed by spectroscopic characterization (e.g., UV-Vis, NMR) and electrochemical studies (e.g., cyclic voltammetry) would provide invaluable data to corroborate and refine the computational models. Such a synergistic approach between theoretical and experimental research will undoubtedly accelerate the discovery and development of novel isoquinoline-based compounds for a wide range of applications.

The Pharmacological Potential of the 1-Chloro-4-methoxyisoquinoline Scaffold: A Technical Guide for Drug Discovery

An in-depth exploration into the prospective biological activities of 1-chloro-4-methoxyisoquinoline, offering insights for researchers and professionals in drug development. This guide synthesizes available data on related isoquinoline analogs to forecast the therapeutic promise of this specific chemical framework.

The isoquinoline core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The strategic placement of various functional groups on this scaffold allows for the fine-tuning of its pharmacological profile, making it a focal point for the development of novel therapeutic agents. This technical guide specifically delves into the potential biological activities of the this compound scaffold. While direct studies on this exact molecule are limited, a comprehensive analysis of structurally related analogs provides a strong foundation for predicting its biological behavior and guiding future research.

Predicted Biological Activities of this compound

Based on the structure-activity relationships of analogous compounds, the this compound scaffold is predicted to exhibit a range of biological activities, primarily in the realms of anticancer and antimicrobial applications. The presence of a chlorine atom at the 1-position and a methoxy group at the 4-position is anticipated to modulate the electronic and steric properties of the isoquinoline ring, thereby influencing its interaction with biological targets.

Anticancer Potential

Isoquinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms such as the induction of apoptosis, inhibition of topoisomerase, and interference with crucial signaling pathways.[1][3]

Cytotoxic Activity: The cytotoxic potential of this compound can be inferred from studies on related chloro- and methoxy-substituted quinolines and isoquinolines. For instance, various 7-chloroquinoline derivatives have shown potent cytotoxic effects against a range of human cancer cell lines.[4][5] The introduction of a chlorine atom can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes. Furthermore, methoxy-substituted flavones, which share some structural similarities in terms of an aromatic methoxy group, have exhibited strong cytotoxic effects on breast cancer cell lines.[6]

Table 1: Cytotoxicity of Structurally Related Chloro and Methoxy-Substituted Heterocyclic Compounds

| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | Reported IC50/GI50 (µM) | Reference(s) |

| 4-Aminoquinolines | N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | 8.73 | [4] |

| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast) | 8.22 | [4] | |

| 2-Chloro-4-anilinoquinazolines | Pyrimidodiazepine derivative 16c | Various | High cytotoxic activity | [5][7] |

| Methoxyflavones | 5,3′-dihydroxy-3,6,7,8,4′-PeMF | MCF-7 (Breast) | 3.71 | [6] |

| 4′,5′-dihydroxy-5,7,3′-TMF | HCC1954 (Breast) | 8.58 | [6] |

Mechanism of Action - Kinase Inhibition: A plausible mechanism of action for the anticancer activity of this compound is the inhibition of protein kinases. Many quinoline and isoquinoline derivatives have been identified as potent kinase inhibitors, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[8][9][10][11] The ATP-binding site of many kinases can be targeted by heterocyclic compounds, and the specific substitutions on the isoquinoline ring would determine the selectivity and potency of inhibition.

Antimicrobial Potential

The isoquinoline scaffold is also a promising framework for the development of new antimicrobial agents.[1][12] The emergence of drug-resistant bacterial strains necessitates the discovery of novel antibacterial compounds with different modes of action.

Antibacterial Activity: Studies on alkynyl isoquinolines have demonstrated that the isoquinoline moiety is vital for their antibacterial potency.[1] While the presence of a halide group was not found to be crucial in one study, in others, chloro-substituted quinolines and related heterocyclic compounds have shown significant antibacterial activity.[1][13][14] For example, certain 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide derivatives have shown promising effects against various bacterial and fungal strains.[13]

Table 2: Antimicrobial Activity of Structurally Related Isoquinoline and Quinoline Derivatives

| Compound Class | Specific Derivative(s) | Target Organism(s) | Reported MIC (µg/mL) | Reference(s) |

| Alkynyl Isoquinolines | HSN584 (fluoro analog) | MRSA, VRE faecalis | 4-8 | [1] |

| 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide | Compound 3l | E. coli, C. albicans | 7.812, 31.125 | [13] |

| Chlorinated isoxazolylnaphthoquinones | ClQ(1) | Staphylococcus aureus | High activity | [14] |

Mechanism of Action - DNA Damage: One of the proposed mechanisms for the antibacterial action of some quinoline and isoquinoline derivatives is the induction of DNA damage.[15][16] These compounds can intercalate into the bacterial DNA, leading to a disruption of DNA replication and repair processes, ultimately causing cell death.

Experimental Protocols

To empirically validate the predicted biological activities of this compound, a series of well-established in vitro assays are recommended. The following are detailed methodologies for key experiments.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][6][17][18]

Materials:

-

This compound (dissolved in DMSO)

-

Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[17]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).[17]

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[17]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[17]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[17]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[17]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound required to inhibit the growth of 50% of cancer cells).[11][15][16]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[19][20]

Materials:

-

This compound (dissolved in a suitable solvent)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of this compound in CAMHB in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[20]

-

Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.[21]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[19]

Kinase Inhibition Assay: Luminescence-Based ATP Detection

This assay measures the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a strong luminescent signal suggests inhibition of the kinase by the test compound.[13][22][23]

Materials:

-

Recombinant human kinase (e.g., EGFR, VEGFR2)

-

Peptide substrate specific for the kinase

-

ATP

-

This compound (dissolved in DMSO)

-

Known kinase inhibitor (positive control)

-

Assay buffer

-

Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

-

White, flat-bottom 384-well assay plates

-

Luminescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO.

-

Assay Plate Preparation: Add a small volume of the diluted compound, vehicle control (DMSO), and positive control to the appropriate wells of the 384-well plate.[22]

-

Kinase Reaction: Prepare a master mix containing the kinase, substrate, and assay buffer. Dispense the master mix into each well. Initiate the reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Signal Detection: Add the ATP detection reagent to all wells to stop the kinase reaction and generate a luminescent signal. Incubate for a short period (e.g., 10 minutes) to stabilize the signal.[22]

-

Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Conclusion

While direct experimental evidence for the biological activities of this compound is not yet abundant in the public domain, the analysis of structurally similar compounds strongly suggests its potential as a valuable scaffold for the development of novel anticancer and antimicrobial agents. The presence of the chloro and methoxy substituents on the privileged isoquinoline core provides a promising starting point for medicinal chemistry campaigns. The experimental protocols detailed in this guide offer a clear roadmap for the systematic evaluation of this compound's therapeutic potential. Further investigation into its specific molecular targets and mechanisms of action will be crucial in unlocking the full promise of the this compound scaffold in drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. 1-Chloro-4-Methylisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 3. sciforum.net [sciforum.net]

- 4. researchgate.net [researchgate.net]

- 5. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles | MDPI [mdpi.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Application of Integrated Drug Screening/Kinome Analysis to Identify Inhibitors of Gemcitabine-Resistant Pancreatic Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. eurekaselect.com [eurekaselect.com]

- 13. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanism of antibacterial and degradation behavior of a chlorinated isoxazolylnaphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Antibacterial Activity and Mode of Action of Lactoquinomycin A from Streptomyces bacillaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Isoquinoline, 1-chloro- | C9H6ClN | CID 140539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Biologically active isoquinoline alkaloids with drug-like properties from the genus Corydalis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. eurochlor.org [eurochlor.org]

- 21. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 22. Page loading... [guidechem.com]

- 23. chemrxiv.org [chemrxiv.org]

The Ascendant Core: A Technical Guide to the Chemistry and Therapeutic Potential of Substituted Isoquinolines

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold, a bicyclic aromatic heterocycle, represents a "privileged structure" in medicinal chemistry. Its derivatives are integral to a vast array of natural products and synthetic compounds that exhibit a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the chemistry of substituted isoquinolines, focusing on their synthesis, reactivity, and burgeoning applications in drug discovery, with a particular emphasis on their anticancer, antimicrobial, and anti-inflammatory properties.

I. The Isoquinoline Core: Synthesis and Functionalization

The construction of the isoquinoline nucleus and the introduction of various substituents are pivotal to the development of novel therapeutic agents. Classical and modern synthetic strategies offer a versatile toolkit for accessing a wide range of structurally diverse isoquinolines.

A. Key Synthetic Methodologies

Two of the most venerable and widely employed methods for the synthesis of the isoquinoline core are the Bischler-Napieralski and Pictet-Spengler reactions.

1. Bischler-Napieralski Reaction

This reaction facilitates the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides, which can then be aromatized to the corresponding isoquinolines.[1][2][3] The cyclization is typically promoted by a dehydrating agent under acidic conditions.[1][2][3] The reaction is most effective when the benzene ring is activated by electron-donating groups.[1][3]

Experimental Protocol: General Procedure for Bischler-Napieralski Synthesis [4][5]

-

Step 1: Amide Formation: An appropriately substituted β-phenylethylamine is acylated with an acid chloride or anhydride to form the corresponding amide.

-

Step 2: Cyclization: The β-arylethylamide (1.0 equivalent) is dissolved in an anhydrous solvent (e.g., toluene or acetonitrile). A dehydrating agent, such as phosphorus oxychloride (POCl₃, 1.1-5.0 equivalents), is added dropwise, often with cooling.[4] The reaction mixture is then heated, typically at reflux, for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).[5]

-

Step 3: Work-up: The reaction mixture is cooled and carefully poured onto ice. The aqueous solution is then basified with an appropriate base (e.g., ammonium hydroxide) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Step 4: Aromatization (Optional): The resulting 3,4-dihydroisoquinoline can be dehydrogenated to the corresponding isoquinoline using a catalyst such as palladium on carbon (Pd/C) in a suitable solvent at elevated temperatures.

-

Step 5: Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired substituted isoquinoline.

2. Pictet-Spengler Reaction

The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline.[6][7][8][9] This reaction is particularly significant as it often proceeds under mild conditions, including physiological pH, especially when the aromatic ring is activated by electron-donating groups.[8]

Experimental Protocol: General Procedure for Pictet-Spengler Synthesis [6][10]

-

Step 1: Reaction Setup: A solution of the β-arylethylamine (1.0 equivalent) and an aldehyde or ketone (1.0-1.2 equivalents) is prepared in a suitable solvent (e.g., methanol, ethanol, or a biphasic system like CH₂Cl₂/H₂O).

-

Step 2: Acid Catalysis: A protic or Lewis acid (e.g., hydrochloric acid, trifluoroacetic acid, or BF₃·OEt₂) is added to the reaction mixture. The reaction is then stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the substrates.

-

Step 3: Monitoring: The progress of the reaction is monitored by TLC or liquid chromatography-mass spectrometry (LC-MS).

-

Step 4: Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then taken up in an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid catalyst. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Step 5: Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the substituted tetrahydroisoquinoline.

B. Modern Synthetic Approaches and Functionalization

Recent advancements have expanded the repertoire of isoquinoline synthesis, enabling the construction of highly substituted and complex derivatives. These methods include transition-metal-catalyzed C-H activation/annulation and alkyne annulations, which offer atom-economical routes with broad functional group tolerance. The functionalization of the isoquinoline core at various positions (C-1, C-3, C-4, etc.) allows for the fine-tuning of its pharmacological properties.

II. Therapeutic Applications of Substituted Isoquinolines

The structural diversity of substituted isoquinolines translates into a wide array of biological activities, making them attractive scaffolds for drug discovery.

A. Anticancer Activity

Substituted isoquinolines have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of topoisomerases and the modulation of critical signaling pathways like PI3K/Akt/mTOR.[11][12]

1. Topoisomerase Inhibition

Topoisomerases are essential enzymes that regulate DNA topology and are crucial for cell replication.[13] Certain indenoisoquinoline derivatives have been identified as potent topoisomerase I inhibitors, stabilizing the enzyme-DNA complex and leading to DNA damage and cell death.[13][14][15]

Experimental Protocol: Topoisomerase I Inhibition Assay [2][16][17][18][19]

-

Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

-

Procedure:

-

A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), topoisomerase I assay buffer, and purified human topoisomerase I enzyme.

-

The test compound (substituted isoquinoline) is added to the reaction mixture at various concentrations. A known topoisomerase I inhibitor (e.g., camptothecin) is used as a positive control.

-

The reaction is incubated at 37°C for a specified time (e.g., 30 minutes).

-

The reaction is stopped by the addition of a stop buffer containing a DNA loading dye.

-

The DNA samples are then subjected to agarose gel electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

The gel is stained with a fluorescent dye (e.g., ethidium bromide) and visualized under UV light. Inhibition of topoisomerase I activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.

-

2. PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[20][21][22] Several isoquinoline derivatives have been shown to inhibit this pathway, demonstrating their potential as targeted cancer therapeutics.[11]

Experimental Protocol: In Vitro Kinase Assay for PI3K/mTOR Inhibition [21][23]

-

Principle: This assay measures the ability of a compound to inhibit the kinase activity of PI3K or mTOR.

-

Procedure:

-

The assay is typically performed in a 96-well plate format.

-

The reaction mixture contains the purified kinase (PI3K or mTOR), a suitable substrate (e.g., a peptide or lipid), and ATP.

-

The test compound is added at various concentrations.

-

The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time.

-

The amount of phosphorylated substrate is then quantified using various detection methods, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or an enzyme-linked immunosorbent assay (ELISA).

-

The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated.

-

Quantitative Data on Anticancer Activity

| Compound Class | Target/Mechanism | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| 3-Arylisoquinolines | Topoisomerase I/II Dual Inhibitor | HuH7 (Liver) | 1.93 | [11] |

| 3-Arylisoquinolines | Topoisomerase I/II Dual Inhibitor | LM9 (Liver) | 2.10 | [11] |

| Indenoisoquinolines | Topoisomerase I Inhibitor | Various | Varies | [13][15] |

| Isoquinoline-based hydroxamic acids | HDAC Inhibitors | RPMI 8226 (Multiple Myeloma) | < 1.0 | [9] |

| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one | - | NCI-60 Panel | lgGI50 = -5.18 | [10] |

B. Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Substituted isoquinolines have emerged as a promising class of compounds with activity against a range of bacterial and fungal pathogens.[24][25]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay [13][26][27]

-

Principle: This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Procedure (Broth Microdilution Method):

-

A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Each well is then inoculated with a standardized suspension of the test microorganism (e.g., ~5 x 10⁵ CFU/mL).

-

Positive (broth with microorganism, no compound) and negative (broth only) controls are included.

-

The plate is incubated at an appropriate temperature (e.g., 37°C) for 16-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

-

Quantitative Data on Antimicrobial Activity

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Alkynyl isoquinolines | Staphylococcus aureus (MRSA) | 4-8 | [24] |

| Alkynyl isoquinolines | Enterococcus faecium (VRE) | 4-8 | [24] |

| Isoquinoline-based N-ethyl ureas | Gram-positive and Gram-negative pathogens | Varies | [25] |

C. Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases. Substituted isoquinolines have demonstrated anti-inflammatory properties, in part through the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2).[28][29]

Experimental Protocol: In Vitro COX-2 Inhibition Assay [29][30][31][32][33]

-

Principle: This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the production of prostaglandins, key mediators of inflammation.

-

Procedure (Enzyme Immunoassay):

-

The reaction is typically performed in a 96-well plate.

-

The reaction mixture contains purified human recombinant COX-2 enzyme, a heme cofactor, and a reaction buffer.

-

The test compound is added at various concentrations. A known COX-2 inhibitor (e.g., celecoxib) is used as a positive control.

-

The reaction is initiated by the addition of the substrate, arachidonic acid.

-

The reaction is incubated at 37°C for a specific time.

-

The reaction is stopped, and the amount of prostaglandin E₂ (PGE₂) produced is quantified using a competitive enzyme immunoassay (EIA).

-

The IC50 value is calculated as the concentration of the inhibitor that reduces PGE₂ production by 50%.

-

Quantitative Data on Anti-inflammatory Activity

| Compound Class | Target/Mechanism | Assay | IC50 (µM) | Reference |

| Isoquinoline-1-carboxamides | Inhibition of pro-inflammatory mediators | LPS-induced NO production in BV2 cells | Varies | [28] |

| Alkaloid extract of Fumaria officinalis | Anti-inflammatory | BSA denaturation | 500 µg/mL (76.16% efficiency) | [29] |

III. Visualizing a Drug Discovery Workflow

The development of novel substituted isoquinoline-based drugs follows a structured workflow, from initial synthesis to preclinical evaluation.

References

- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. aurigeneservices.com [aurigeneservices.com]

- 6. atcc.org [atcc.org]

- 7. Chemicals [chemicals.thermofisher.cn]

- 8. organicreactions.org [organicreactions.org]

- 9. name-reaction.com [name-reaction.com]

- 10. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 11. Design, synthesis and biological evaluation of 3-arylisoquinoline derivatives as topoisomerase I and II dual inhibitors for the therapy of liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. GraphViz Examples and Tutorial [graphs.grevian.org]

- 13. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 14. Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 16. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 17. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Human topoisomerase I DNA relaxation assay [profoldin.com]

- 20. benchchem.com [benchchem.com]

- 21. stiftung-plantafood.de [stiftung-plantafood.de]

- 22. graphviz.readthedocs.io [graphviz.readthedocs.io]

- 23. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. 3,4-Dihydroisoquinolone synthesis [organic-chemistry.org]

- 25. mdpi.com [mdpi.com]

- 26. acmeresearchlabs.in [acmeresearchlabs.in]

- 27. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 28. microbe-investigations.com [microbe-investigations.com]

- 29. sigmaaldrich.com [sigmaaldrich.com]

- 30. japer.in [japer.in]

- 31. thepharmajournal.com [thepharmajournal.com]

- 32. academicjournals.org [academicjournals.org]

- 33. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Using 1-Chloro-4-methoxyisoquinoline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 1-Chloro-4-methoxyisoquinoline as the electrophilic partner. This reaction is a powerful tool for the synthesis of 1-aryl-4-methoxyisoquinolines, a scaffold of significant interest in medicinal chemistry and drug discovery due to its presence in various biologically active molecules.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds.[1] It typically involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex in the presence of a base.[1] The use of this compound as a substrate presents a unique challenge due to the lower reactivity of aryl chlorides compared to their bromide and iodide counterparts.[2][3] However, with the appropriate choice of catalyst, ligand, and reaction conditions, this transformation can be achieved efficiently, providing access to a diverse range of 1-aryl-4-methoxyisoquinoline derivatives. These products are valuable intermediates for the synthesis of novel therapeutic agents, leveraging the beneficial pharmacological properties often associated with the quinoline core and the influence of the chloro and methoxy groups on molecular interactions and metabolic stability.[4][5][6]

Applications in Drug Development

The 1-aryl-4-methoxyisoquinoline scaffold is a key structural motif in a variety of compounds with potential therapeutic applications. The ability to readily synthesize a library of analogues through Suzuki-Miyaura coupling allows for extensive structure-activity relationship (SAR) studies. Potential applications include:

-

Antitumor Agents: Many quinoline derivatives have demonstrated potent antitumor activity. The synthesized compounds can be screened for their efficacy against various cancer cell lines.

-

Kinase Inhibitors: The quinoline core is present in several approved kinase inhibitor drugs. The 1-aryl substitution allows for the exploration of interactions with the ATP-binding site of various kinases.

-

Antiviral and Antimicrobial Agents: Heterocyclic compounds, including quinolines, are a rich source of antiviral and antimicrobial leads.

Experimental Protocols

The following protocols are representative methodologies for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. Optimization of these conditions may be necessary for specific substrates.

General Protocol for Suzuki-Miyaura Cross-Coupling